Lipophilicity Differentiation: XLogP3‑AA of 2.1 vs. 4‑Cyclopropylpyridine and 3‑Methylpyridine
The computed octanol‑water partition coefficient (XLogP3‑AA) of 4‑cyclopropyl‑3‑methylpyridine is 2.1 . In contrast, the closest mono‑substituted analogs 4‑cyclopropylpyridine and 3‑methylpyridine exhibit XLogP3‑AA values of ∼1.5 and ∼1.2, respectively. This difference of 0.6–0.9 log units corresponds to a 4‑ to 8‑fold higher octanol/water distribution ratio for the target compound under comparable conditions.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 4‑Cyclopropylpyridine: ∼1.5; 3‑Methylpyridine: ∼1.2 |
| Quantified Difference | +0.6 to +0.9 log units |
| Conditions | Computational prediction (PubChem / GuideChem database values) |
Why This Matters
Higher lipophilicity directly influences membrane permeability and retention time in reverse‑phase purification, making this compound a more suitable fragment for designing brain‑penetrant or hydrophobic‑pocket‑targeting molecules compared to its mono‑substituted counterparts.
